molecular formula C9H12N2O4S B14812812 3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide

3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide

Cat. No.: B14812812
M. Wt: 244.27 g/mol
InChI Key: HSHSAPRXRGHIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide is an organosulfur compound that features a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide typically involves the reaction of 3-cyclopropoxy-5-methoxypyridine with a sulfonamide reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Scientific Research Applications

3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-3-methoxypyridine-2-sulfonamide
  • Sulfonamides with different alkoxy groups
  • Pyridine derivatives with various substituents

Uniqueness

3-Cyclopropoxy-5-methoxypyridine-2-sulfonamide is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other sulfonamide compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-cyclopropyloxy-5-methoxypyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-14-7-4-8(15-6-2-3-6)9(11-5-7)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

HSHSAPRXRGHIEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.